Cas no 2227870-21-3 ((2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)

(2S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-ol is a chiral secondary alcohol featuring a 1,4-benzodioxane scaffold, which is of interest in pharmaceutical and synthetic chemistry due to its structural versatility. The (2S)-enantiomer exhibits stereospecific reactivity, making it valuable for asymmetric synthesis and chiral intermediate applications. Its benzodioxane moiety enhances stability while allowing further functionalization, making it useful in the development of bioactive compounds. The compound's well-defined stereochemistry ensures reproducibility in research and industrial processes. High purity grades are available to meet stringent requirements for drug discovery and material science applications. Its balanced lipophilicity and molecular rigidity contribute to its utility in medicinal chemistry and ligand design.
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol structure
2227870-21-3 structure
Product name:(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
CAS No:2227870-21-3
MF:C11H14O3
Molecular Weight:194.227063655853
CID:6029474
PubChem ID:150166676

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
    • EN300-1804985
    • 2227870-21-3
    • インチ: 1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3/t8-/m0/s1
    • InChIKey: FINVWXDHWSVZNH-QMMMGPOBSA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)C[C@H](C)O

計算された属性

  • 精确分子量: 194.094294304g/mol
  • 同位素质量: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • XLogP3: 1.8

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1804985-0.1g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
0.1g
$615.0 2023-09-19
Enamine
EN300-1804985-5.0g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
5g
$4349.0 2023-06-02
Enamine
EN300-1804985-10.0g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
10g
$6450.0 2023-06-02
Enamine
EN300-1804985-0.5g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
0.5g
$671.0 2023-09-19
Enamine
EN300-1804985-0.25g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
0.25g
$642.0 2023-09-19
Enamine
EN300-1804985-2.5g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
2.5g
$1370.0 2023-09-19
Enamine
EN300-1804985-1.0g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
1g
$1500.0 2023-06-02
Enamine
EN300-1804985-1g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
1g
$699.0 2023-09-19
Enamine
EN300-1804985-0.05g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
0.05g
$587.0 2023-09-19
Enamine
EN300-1804985-10g
(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol
2227870-21-3
10g
$3007.0 2023-09-19

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol 関連文献

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-olに関する追加情報

Introduction to (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol, with the CAS number 2227870-21-3, has emerged as a compound of significant interest due to its unique structural and functional properties. This compound belongs to the benzodioxin class, which has been widely studied for its potential biological activities. The benzodioxin scaffold is characterized by a fused aromatic ring system containing an oxygen atom, making it a versatile platform for drug discovery.

The stereochemistry of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol is particularly noteworthy, as the (S)-configuration often influences the compound's biological activity. The presence of the (2S) designation indicates a specific spatial arrangement of atoms, which can significantly impact how the molecule interacts with biological targets. This stereochemical specificity is a critical factor in medicinal chemistry, as it can determine the efficacy and selectivity of a drug.

In recent years, there has been growing interest in exploring the pharmacological potential of benzodioxin derivatives. These compounds have shown promise in various therapeutic areas, including neurology and inflammation. The structural features of benzodioxins contribute to their ability to modulate biological pathways by interacting with specific receptors and enzymes. For instance, some benzodioxin derivatives have been found to exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines.

One of the most compelling aspects of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol is its potential as a lead compound for further drug development. Researchers have been investigating its interactions with various biological targets to identify new therapeutic applications. Preliminary studies suggest that this compound may have utility in treating neurological disorders by modulating neurotransmitter release and receptor activity. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.

The synthesis of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol represents a significant achievement in synthetic chemistry. The construction of the benzodioxin ring system followed by the introduction of the propanol side chain requires precise synthetic methodologies to ensure high enantiomeric purity. Advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure compounds like this one, which is crucial for evaluating their biological activity.

The pharmacokinetic properties of (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Initial pharmacokinetic studies suggest that this compound has favorable properties in terms of solubility and metabolic stability, which are important factors for drug development.

In conclusion, (2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol represents a promising compound in the field of chemical biology. Its unique structural features and stereochemistry make it an attractive candidate for further research and development. As our understanding of its biological activity and pharmacokinetic properties continues to grow, this compound may play a significant role in the discovery and development of new therapeutic agents.

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